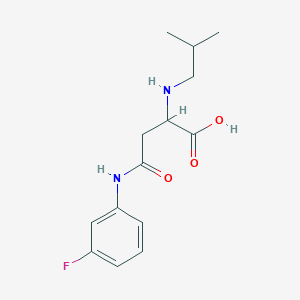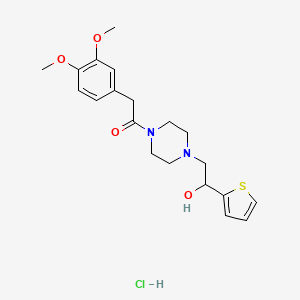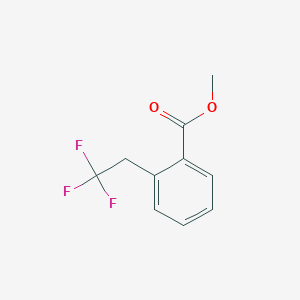![molecular formula C27H29ClN4O2S B2451787 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-68-7](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29ClN4O2S and its molecular weight is 509.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline and Piperazine Derivatives in Drug Synthesis
- Chemical Transformations and Synthesis : Research focused on the chemical transformations of quinazolinones, including reactions with nucleophiles like piperazine, underlines the synthetic versatility of quinazoline derivatives. These transformations enable the production of compounds with potential biological activities (Markosyan et al., 2018).
- Intermediate for Antihypertensive Drugs : Piperazine derivatives have been highlighted as key intermediates in the synthesis of anti-hypertensive drugs like Doxazosin, showcasing the role of piperazine-containing quinazoline derivatives in medicinal chemistry (Ramesh et al., 2006).
- Antitumor Agents : Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).
- Anticancer Activities : Novel quinazoline derivatives have been explored for their anticancer properties, with certain compounds displaying effectiveness across a range of cancers, underscoring the therapeutic potential of these chemical structures in cancer treatment (Solomon et al., 2019).
Antimicrobial Applications
- Antimicrobial Studies : Amide derivatives of quinolone have been studied for their antibacterial activity, demonstrating the antimicrobial potential of quinazoline-piperazine compounds (Patel et al., 2007).
Enzyme Inhibition and Biological Activities
- Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibited significant anti-monoamine oxidase and antitumor activities, revealing the bioactive capabilities of these compounds (Markosyan et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride with 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride", "3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride and 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or chromatography (e.g. flash chromatography)." ] } | |
Numéro CAS |
403728-68-7 |
Formule moléculaire |
C27H29ClN4O2S |
Poids moléculaire |
509.07 |
Nom IUPAC |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35) |
Clé InChI |
LXKCRBSPZCIUAX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)




![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoate](/img/structure/B2451725.png)
![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)